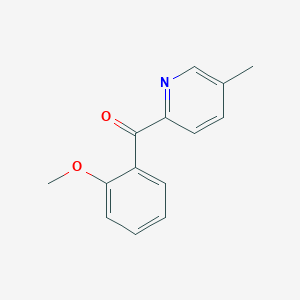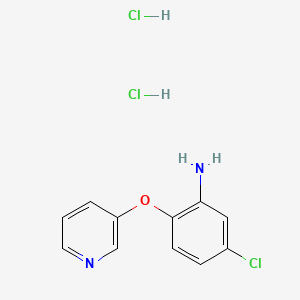
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride
Overview
Description
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride , also known by its chemical formula C₁₁H₁₀Cl₂N₂O , is a synthetic compound with potential applications in various fields. Its molecular weight is approximately 257.11 g/mol. The compound exhibits interesting properties due to the combination of its aromatic ring and chlorine substitution.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chloro group and the pyridin-3-yloxy moiety. Researchers have explored different synthetic routes, optimizing reaction conditions and yields. Notably, the dihydrochloride salt form enhances solubility and stability.
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride consists of a central phenylamine core with a chlorine atom at the 5-position. The pyridin-3-yloxy group is attached to the phenyl ring. The dihydrochloride salt forms two chloride ions, contributing to its water solubility.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and condensations. Researchers have investigated its reactivity with different electrophiles and nucleophiles, leading to the formation of derivatives with altered properties.
Physical And Chemical Properties Analysis
- Appearance : The compound typically appears as a white to off-white crystalline powder.
- Melting Point : The melting point lies within a specific range, which varies based on the crystalline form.
- Solubility : The dihydrochloride salt is water-soluble, facilitating its use in aqueous solutions.
- Stability : Stability under different conditions (temperature, light, and humidity) is crucial for storage and handling.
Scientific Research Applications
Synthesis and Bioactivity in Fungicides
- Novel derivatives containing a similar structural motif to 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride have shown significant fungicidal activity. For instance, derivatives designed and synthesized with this structure exhibited efficient broad-spectrum fungicidal activity, including 100% control of wheat powdery mildew and cucumber downy mildew, as well as 98% control of cucumber anthracnose (Yu et al., 2006).
Pharmacological Characterization in Rodent Models
- Compounds structurally related to 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride have been explored for their pharmacological properties in vivo and in vitro, particularly at rat serotonin (5-HT) receptors. Such studies are crucial in understanding the modulation of receptor-mediated behaviors in rodents (Vickers et al., 2001).
Chemical Synthesis and Structural Analysis
- The chemical synthesis and structural analysis of related pyridine derivatives have been explored. These studies involve nucleophilic substitution reactions and the investigation of hydrogen bonding and molecular conformation, providing insights into the molecular behavior of these compounds (Orrego Hernandez et al., 2015).
Development of Antimicrobial Agents
- Derivatives with a structural resemblance to 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride have been synthesized and evaluated for their antimicrobial activity. These studies involve characterizing novel compounds and assessing their efficacy against various microbial strains (Mallikarjunaswamy et al., 2017).
Safety And Hazards
Researchers must exercise caution when working with this compound:
- Toxicity : Assess its toxicity profile, especially considering its potential use in pharmaceuticals or agrochemicals.
- Handling : Follow proper laboratory safety protocols, including protective gear and ventilation.
- Storage : Store in a cool, dry place away from incompatible materials.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its pharmacological properties, potential targets, and therapeutic applications.
- Derivatives : Explore modifications to enhance specific properties (e.g., solubility, stability, or bioavailability).
- Industrial Applications : Assess its utility in materials science, catalysis, or other fields.
properties
IUPAC Name |
5-chloro-2-pyridin-3-yloxyaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O.2ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;;/h1-7H,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPXTHJQACBZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



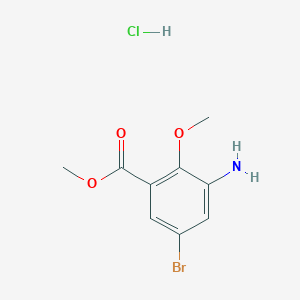
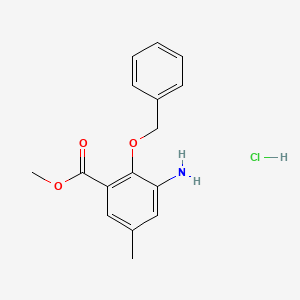
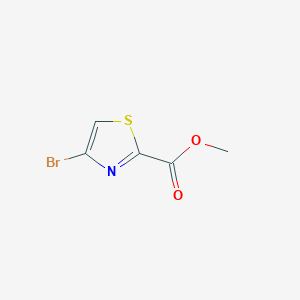
![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)
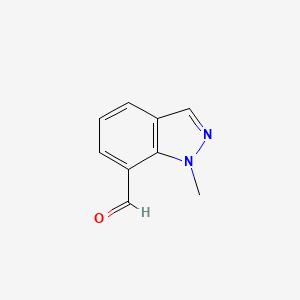

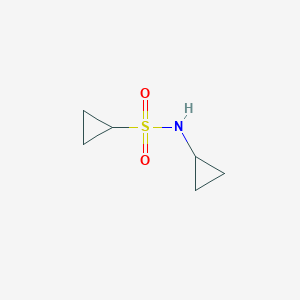

![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)



